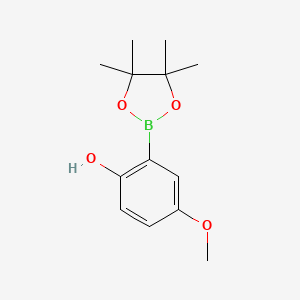

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Übersicht

Beschreibung

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound with the molecular formula C13H19BO4. It is a boronic acid derivative, specifically a pinacol boronate ester, which is widely used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized phenols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Boron Reagent:

This compound is widely used as a boron reagent in organic synthesis. It facilitates the formation of carbon-boron bonds essential for synthesizing complex organic molecules. The presence of the dioxaborolane moiety allows for selective reactions that are crucial in building intricate molecular architectures .

Examples of Reactions:

- Suzuki Coupling Reactions: The compound is instrumental in Suzuki coupling reactions to form biaryl compounds.

- Cross-Coupling Reactions: It aids in various cross-coupling methodologies due to its ability to stabilize reactive intermediates.

Pharmaceutical Development

Synthesis of Boron-Containing Pharmaceuticals:

In drug discovery and development, 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in synthesizing boron-containing pharmaceuticals. These compounds often exhibit enhanced biological activity and selectivity compared to their non-boron counterparts .

Case Studies:

- Anti-Cancer Agents: Research has indicated that boron-containing compounds can improve the efficacy of certain anti-cancer drugs by enhancing their selectivity towards cancerous cells.

- Antibiotics Development: The compound has shown potential in the synthesis of novel antibiotics that target resistant bacterial strains.

Material Science

Advanced Materials Formulation:

The unique properties of this compound make it valuable in formulating advanced materials such as polymers and coatings. Its incorporation can enhance the mechanical and thermal properties of materials .

Applications in Coatings:

- Durability Improvement: The addition of this compound can improve the durability and performance of protective coatings used in various industrial applications.

- Optical Properties: It is also utilized in developing materials with specific optical properties for electronic applications.

Environmental Chemistry

Development of Sensors:

The reactivity and selectivity of this compound make it suitable for environmental applications. It has been explored for developing sensors capable of detecting pollutants in water and air .

Potential Environmental Impact:

Research indicates that compounds like this can be engineered to selectively bind to specific pollutants, allowing for more effective monitoring and remediation strategies.

Summary Table of Applications

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Organic Synthesis | Boron reagent for carbon-boron bond formation | Enables complex molecule synthesis |

| Pharmaceutical Development | Synthesis of boron-containing drugs | Enhanced biological activity and selectivity |

| Material Science | Formulation of advanced polymers and coatings | Improved durability and optical properties |

| Environmental Chemistry | Development of sensors for pollutant detection | Selective binding to pollutants for effective monitoring |

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various biomolecules. The boronate group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxyphenylboronic Acid Pinacol Ester: Similar in structure but with a hydroxyl group instead of a methoxy group.

Phenylboronic Acid Pinacol Ester: Lacks the methoxy group and has a simpler structure.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester but with a phenyl group instead of a methoxyphenyl group.

Uniqueness

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its methoxy group, which enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications and drug development .

Biologische Aktivität

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H17B O4

- Molecular Weight : 224.06 g/mol

- CAS Number : 1195-66-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Tubulin Polymerization Inhibition : Similar compounds have shown significant inhibition of tubulin polymerization. One study reported IC50 values in the range of 1.4 to 1.6 µM for related derivatives against cancer cell lines .

- Cytotoxicity : The compound exhibited effective cytotoxicity against various cancer cell lines with IC50 values ranging from 0.06 to 0.17 µM in certain derivatives . This suggests a promising therapeutic index for further development.

- Mechanism of Action : The mechanism involves disruption of microtubule dynamics leading to apoptosis in cancer cells. For example, compounds derived from similar structures induced caspase-3 activation significantly compared to controls .

Other Biological Activities

While the primary focus has been on anticancer properties, other biological activities are also noted:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against specific bacterial strains.

- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several case studies have evaluated the efficacy and safety of compounds similar to this compound:

-

Study on Leukemia Cells : A study assessed the effects on human myeloid leukemia cell lines HL-60 and U937. Compounds were tested at concentrations of 100 nM over 24 hours with notable effects on cell cycle progression and apoptosis induction .

Compound IC50 (µM) Effect on Cell Cycle Compound A 0.08 G1 phase arrest Compound B 0.17 Apoptosis induction - Animal Models : In vivo studies demonstrated that certain derivatives could inhibit tumor growth in xenograft models when administered over a period of time .

Safety and Toxicology

The safety profile of the compound is still under investigation. Preliminary data suggest that while it may exhibit some toxicity at high concentrations (e.g., headache, dizziness), detailed toxicological studies are required to establish a comprehensive safety profile .

Eigenschaften

IUPAC Name |

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRPKAAGJYPAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587819 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937591-48-5 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.